5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with the molecular formula C10H13BrN2 It is characterized by a pyrrolo[2,3-B]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings
Mechanism of Action
Target of Action
Similar compounds with a pyrrolopyrazine scaffold have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown kinase inhibitory activity .
Biochemical Pathways
Compounds with a similar structure have been found to affect a variety of pathways, including those involved in cell proliferation, migration, and angiogenesis .
Result of Action
Similar compounds have been found to have a variety of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of 1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to yield the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine: A similar compound with a slightly different substitution pattern.
1H-Pyrrolo[2,3-B]pyridine Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its trimethyl substitution enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Biological Activity
5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structural characteristics suggest various biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound has the following chemical formula: C10H13BrN2 and a molecular weight of 241.1 g/mol. The presence of bromine and multiple methyl groups contributes to its unique properties and potential biological activities.
Property | Value |
---|---|
Chemical Formula | C10H13BrN2 |
Molecular Weight | 241.1 g/mol |
CAS Number | 627098-12-8 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antitumor Activity : Studies have shown that derivatives of pyrrolopyridine compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and HCT116 .
- Inhibition of Cyclin-dependent Kinases (CDKs) : This compound has been investigated for its ability to inhibit CDK2 and CDK9, which are crucial for cell cycle regulation. The reported IC50 values for related compounds are approximately 0.36 µM for CDK2 and 1.8 µM for CDK9 .
Case Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of pyrrolo[2,3-b]pyridine derivatives, it was found that compounds similar to this compound significantly reduced cell viability in human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Selectivity in Kinase Inhibition
Another study focused on the selectivity of pyrrolo[2,3-b]pyridine derivatives as inhibitors of CDKs. The compound exhibited a remarkable selectivity profile with a significant preference for CDK2 over CDK9, indicating its potential as a targeted therapeutic agent in cancer treatment .
The biological activity of this compound can be attributed to its interaction with specific protein targets involved in cell proliferation and survival pathways. The bromine atom and the methyl groups enhance its binding affinity to these targets.
Properties
IUPAC Name |
5-bromo-1,4,6-trimethyl-2,3-dihydropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-6-8-4-5-13(3)10(8)12-7(2)9(6)11/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRNRIWUVJAXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=C1Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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